molecular formula C19H16ClN5O2S B11193519 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide

5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide

Cat. No.: B11193519
M. Wt: 413.9 g/mol
InChI Key: QWCVIAAXNOOORD-MOHJPFBDSA-N
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Description

5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Scientific Research Applications

5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2Z)-4-(2-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide
  • 5-{[(2Z)-4-(4-bromophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide
  • 5-{[(2Z)-4-(4-methylphenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide

Uniqueness

What sets 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide apart from similar compounds is its specific combination of functional groups and the resulting chemical and biological properties. The presence of the chlorophenyl group, in particular, may confer unique reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

4-[(Z)-[4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C19H16ClN5O2S/c20-13-8-6-12(7-9-13)19(27)10-28-18(25(19)14-4-2-1-3-5-14)24-17-15(16(21)26)22-11-23-17/h1-9,11,27H,10H2,(H2,21,26)(H,22,23)/b24-18-

InChI Key

QWCVIAAXNOOORD-MOHJPFBDSA-N

Isomeric SMILES

C1C(N(/C(=N/C2=C(NC=N2)C(=O)N)/S1)C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1C(N(C(=NC2=C(NC=N2)C(=O)N)S1)C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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